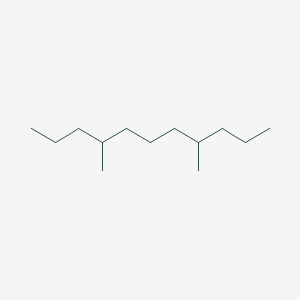

4,8-Dimethylundecane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

17301-33-6 |

|---|---|

Molekularformel |

C13H28 |

Molekulargewicht |

184.36 g/mol |

IUPAC-Name |

4,8-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-8-12(3)10-7-11-13(4)9-6-2/h12-13H,5-11H2,1-4H3 |

InChI-Schlüssel |

IQSHRQKBIQNFHO-UHFFFAOYSA-N |

SMILES |

CCCC(C)CCCC(C)CCC |

Kanonische SMILES |

CCCC(C)CCCC(C)CCC |

Synonyme |

4,8-Dimethylundecane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4,8-Dimethylundecane: Structural Characterization and Synthetic Pathways for Metabolomic Profiling

The following technical guide is structured to provide an exhaustive analysis of 4,8-dimethylundecane, specifically tailored for research scientists and drug development professionals involved in metabolomics, chemical ecology, and synthetic methodology.

Executive Summary

This compound (

Molecular Architecture and Stereochemistry

The structural integrity of this compound lies in its specific branching pattern, which creates a unique hydrophobic footprint compared to its straight-chain isomer,

Structural Symmetry

The molecule consists of a central methylene bridge (

-

Symmetry: The molecule possesses latent symmetry around the

position. -

Chiral Centers: Carbons 4 and 8 are stereogenic centers.

Stereoisomers

Because the substituents at

-

(4R, 8R)-4,8-Dimethylundecane: Chiral enantiomer.[3]

-

(4S, 8S)-4,8-Dimethylundecane: Chiral enantiomer.

-

(4R, 8S)-4,8-Dimethylundecane: Meso compound (achiral due to internal plane of symmetry).

Research Note: In biological systems (e.g., insect cuticular profiles), specific enantiomeric excesses are often observed, necessitating chiral GC columns (e.g., Cyclodextrin-based) for precise resolution.

Physicochemical Profile

The following data is consolidated for use in predictive modeling of lipophilicity and gas chromatographic retention.

| Property | Value / Range | Context for Researchers |

| CAS Number | 17301-33-6 | General generic registry number.[4] |

| Molecular Formula | Saturated branched alkane. | |

| Molecular Weight | 184.36 g/mol | Monoisotopic mass: 184.219 Da.[4] |

| Boiling Point | 218°C - 222°C (est.) | Slightly lower than |

| Density | 0.758 g/mL (at 20°C) | Typical for |

| LogP (Predicted) | ~6.7 - 7.1 | Highly lipophilic; crosses blood-brain barrier (BBB) readily. |

| Kovats Index (RI) | 1210 - 1217 | On non-polar columns (e.g., DB-5, HP-5). |

| Refractive Index | Useful for purity assessment. |

Synthetic Methodology: A Convergent Protocol

To generate high-purity this compound for use as an analytical standard, a convergent synthesis is superior to linear chain elongation. This protocol utilizes a Grignard coupling strategy centered on the molecule's symmetry.

Retrosynthetic Analysis

The molecule is disconnected at the central

Visualization: Synthesis Pathway

Caption: Convergent synthesis of this compound via Grignard dimerization on a C1 formate linker.

Step-by-Step Protocol

Reagents: 1-Bromo-2-methylpentane (20 mmol), Magnesium turnings (22 mmol), Ethyl formate (10 mmol), THF (anhydrous),

Step 1: Grignard Formation

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Add Mg turnings and a crystal of iodine.

-

Add 1-Bromo-2-methylpentane in THF dropwise to maintain gentle reflux.

-

Stir for 1 hour post-addition to ensure complete formation of 2-methylpentylmagnesium bromide .

Step 2: Formylation (The "Linker" Step)

-

Cool the Grignard solution to 0°C.

-

Add Ethyl formate (0.5 equivalents relative to bromide) dropwise. Note: Using 0.5 eq ensures two alkyl chains attack the carbonyl.

-

Allow to warm to room temperature and reflux for 2 hours.

-

Quench: Pour into saturated

(aq) and extract with diethyl ether. -

Result: 6-Hydroxy-4,8-dimethylundecane (Secondary alcohol).

Step 3: Deoxygenation (Barton-McCombie or Dehydration/Hydrogenation) For scalability, the Dehydration/Hydrogenation route is preferred over radical methods.

-

Reflux the crude alcohol in toluene with catalytic TsOH using a Dean-Stark trap to remove water.

-

Isolate the resulting olefin mixture (4,8-dimethylundec-5-ene and isomers).

-

Dissolve olefins in hexane, add 10% Pd/C, and stir under

balloon (1 atm) for 12 hours. -

Filter through Celite and remove solvent.

Validation:

-

Check purity via GC-FID.

-

Confirm structure via

-NMR (Triplet at

Analytical Characterization: GC-MS Fingerprinting

For researchers identifying this compound in metabolomic screens (e.g., breath analysis or insect cuticular extracts), the mass spectral fragmentation pattern is distinct from straight-chain alkanes.

Fragmentation Logic

Unlike

Key Diagnostic Ions (EI, 70eV):

-

m/z 184 (

): Very weak or absent (typical for branched alkanes). -

m/z 141 (

): Loss of a propyl group (cleavage at C4 or C8). -

m/z 43 / 57: Base peaks (propyl/butyl fragments).

-

m/z 85: Diagnostic fragment corresponding to the cleavage of the

bond (

Visualization: Mass Spec Fragmentation

Caption: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry for this compound.

Biological Context & Applications[3][6][12]

Chemical Ecology (Pheromones)

This compound is a prominent Cuticular Hydrocarbon (CHC) found in the exoskeleton of insects, particularly Formicidae (ants) and Tenebrionidae (beetles).[3][5][6]

-

Mechanism: It functions as a contact pheromone for nestmate recognition. The specific ratio of the (4R,8R) vs (4S,8S) isomers often encodes colony identity.

-

Relevance: In agricultural research, synthetic analogs are used to disrupt the social organization of pests like the Red Flour Beetle (Tribolium castaneum).

Metabolomics & Biomarkers

In drug development, "breath biopsy" is an emerging field for non-invasive diagnostics. Branched alkanes like this compound are often detected as products of lipid peroxidation .

-

Protocol: Used as an internal standard to normalize retention times for lipophilic metabolites in GC-MS lipidomics.

-

Toxicology: As a saturated hydrocarbon, it is generally considered low toxicity (Category 4 irritant), but its high lipophilicity means it accumulates in adipose tissue if ingested/inhaled chronically.

References

-

NIST Mass Spectrometry Data Center. Undecane, 4,8-dimethyl- Mass Spectrum & Retention Indices. National Institute of Standards and Technology.[1] Available at: [Link]

-

PubChem Compound Summary. this compound (CID 28454).[4] National Center for Biotechnology Information. Available at: [Link]

-

Suzuki, T. (1981).[3] Identification of the Aggregation Pheromone of the Red Flour Beetle. Applied Entomology and Zoology.[5] (Contextual grounding for 4,8-dimethyl motifs in Tribolium).

-

Organic Syntheses. General methodologies for Grignard coupling and alkane synthesis. (Methodology adapted from standard protocols). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Volatile Organic Compound (VOC) Profile of 4,8-Dimethylundecane

Executive Summary

This technical guide provides a comprehensive overview of the analytical profile of 4,8-Dimethylundecane, a saturated aliphatic hydrocarbon within the volatile organic compound (VOC) class. As a branched-chain alkane, its detection and quantification present unique challenges and opportunities in various scientific domains, from environmental monitoring to metabolomics. This document outlines the core physicochemical properties of this compound, presents detailed, field-proven methodologies for its analysis, and discusses its known biological context. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing researchers with the foundational knowledge to adapt these methods to their specific matrices and research questions.

Introduction to this compound

This compound (C13H28) is a branched-chain alkane.[1][2][3] While straight-chain alkanes like undecane are well-characterized, branched isomers such as this compound offer a more complex analytical target.[4] These compounds can serve as subtle but specific biomarkers or signaling molecules in biological and environmental systems. Their volatility allows them to be readily analyzed in the gas phase, making them key components of VOC profiles in fields like chemical ecology, diagnostics, and materials science. For instance, isomers like 4,6-dimethylundecane have been identified as human metabolites, underscoring the potential relevance of this compound class in biomedical research.[5] This guide provides the essential analytical frameworks required to accurately identify and quantify this compound from complex sample matrices.

Physicochemical Properties and Identification Markers

A foundational understanding of the physicochemical properties of this compound is critical for developing appropriate analytical methods. These properties dictate its behavior during sample preparation, chromatographic separation, and mass spectrometric detection.

| Property | Value | Source |

| Molecular Formula | C13H28 | PubChem[1] |

| Molecular Weight | 184.36 g/mol | PubChem[1][3] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17301-33-6 | NIST[2], PubChem[1] |

| Appearance | Colorless liquid (presumed) | Inferred from undecane[4] |

| Kovats Retention Index | 1200-1217 (Standard non-polar column) | PubChem[1] |

| Mass Spec Top Peak (m/z) | 43 | PubChem[1] |

Table 1: Core physicochemical and analytical properties of this compound.

The Kovats retention index is a crucial parameter for confirming compound identity in chromatography, providing a normalized measure of retention time that is more robust than absolute retention time alone. The mass spectrum, with its characteristic fragmentation pattern, serves as a definitive fingerprint for identification.

Analytical Methodologies: A Validated Approach

The analysis of semi-volatile compounds like this compound requires high-sensitivity techniques that minimize sample loss and contamination. The gold standard approach is Gas Chromatography-Mass Spectrometry (GC-MS), which offers exceptional separation efficiency and definitive identification capabilities.[6][7][8] The primary challenge lies in the efficient extraction and introduction of the analyte from its matrix into the GC-MS system. We will detail two powerful, solvent-free sample introduction techniques: Solid-Phase Microextraction (SPME) and Thermal Desorption (TD).[9][10]

Workflow I: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a preferred method for extracting VOCs from liquid or solid samples by exposing a coated fiber to the sample's headspace.[11] This equilibrium-based technique is simple, solvent-free, and concentrates analytes onto the fiber, enhancing sensitivity.[12][13]

Causality of Method Choice: For a non-polar analyte like this compound, a non-polar fiber coating is the logical choice to maximize partitioning based on the "like-dissolves-like" principle. Polydimethylsiloxane (PDMS) is an excellent candidate. A mixed-phase fiber, such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), is often employed for broader VOC screening as it captures a wider range of analytes with varying polarities and molecular weights.[12]

-

Sample Preparation:

-

Place 1-5 mL of a liquid sample (or 0.5-2 g of a solid sample) into a 10-20 mL headspace vial. For biological fluids, the addition of saturated NaCl solution can be used to increase the ionic strength and "salt out" VOCs into the headspace, thereby increasing sensitivity.

-

Seal the vial with a PTFE/silicone septum cap.

-

-

Incubation and Extraction:

-

Place the vial in a heating block or autosampler incubator set to a temperature that balances analyte volatility with matrix stability (e.g., 50-70°C). Allow the sample to equilibrate for 10-15 minutes to ensure a stable headspace concentration.

-

Introduce the SPME fiber assembly through the septum into the vial's headspace, ensuring the fiber does not touch the sample matrix.[11]

-

Expose the fiber to the headspace for a predetermined time (e.g., 20-40 minutes) to allow for analyte adsorption/absorption. This is an equilibrium process, so consistency in timing is critical for reproducibility.

-

-

Thermal Desorption and GC-MS Analysis:

-

Retract the fiber into its protective needle and immediately transfer it to the heated injection port of the GC.

-

Expose the fiber in the injector (e.g., 250°C for 2-5 minutes) to thermally desorb the trapped analytes directly onto the GC column. Run the injector in splitless mode to maximize the transfer of the analyte to the column for trace analysis.

-

Caption: HS-SPME workflow for VOC analysis.

Workflow II: Thermal Desorption (TD)

Thermal desorption is an exceptionally powerful preconcentration technique for analyzing trace-level VOCs and semi-volatile organic compounds (SVOCs) in air or directly from materials.[9] It involves trapping analytes onto a sorbent-packed tube, followed by two-stage thermal desorption to introduce a concentrated band of compounds into the GC-MS.[10]

Causality of Method Choice: TD is the method of choice for air monitoring or when analyte concentrations are expected to be very low (parts-per-trillion range).[9] The two-stage desorption process is critical: the first stage releases analytes from the sorbent tube, and they are then re-focused on a smaller, cooled trap.[9][10] The second stage involves rapidly heating this focusing trap, which injects an extremely narrow, concentrated band of analytes onto the GC column. This significantly improves peak shape and resolution, which is essential for complex mixtures. For a C13 compound like this compound, a sorbent like Tenax® TA is suitable.[14]

-

Sample Collection:

-

Connect a sorbent tube (e.g., packed with Tenax® TA) to a calibrated air sampling pump.

-

Draw a known volume of air (e.g., 1-10 L) through the tube at a controlled flow rate (e.g., 50-100 mL/min). The VOCs in the air are adsorbed onto the sorbent material.

-

Alternatively, for material emissions testing, place the material in an emission chamber and pass a purified inert gas over it, with the exit gas passing through the sorbent tube.

-

-

Two-Stage Thermal Desorption:

-

Place the sorbent tube in the automated thermal desorber unit.

-

Primary Desorption: The tube is heated (e.g., to 280°C) under a flow of inert carrier gas. This releases the trapped VOCs, which are swept onto a cooled focusing trap (e.g., held at -10°C). This step concentrates the analytes from the entire sorbent tube into a very small volume.

-

Secondary Desorption (Injection): The focusing trap is rapidly heated (e.g., from -10°C to 300°C in seconds). This acts as the injection, transferring the focused band of analytes into the GC-MS system.

-

Caption: Two-stage thermal desorption workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are a robust starting point for the analysis of this compound and similar semi-volatile compounds.

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar hydrocarbons based on boiling point. |

| Carrier Gas | Helium or Hydrogen, constant flow at 1.0-1.2 mL/min | Provides optimal separation efficiency. |

| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A starting temperature below the analyte's boiling point ensures good focusing. The ramp rate allows for effective separation from other VOCs. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| MS Quadrupole Temp | 150°C | Standard temperature to prevent analyte condensation. |

| Mass Scan Range | 35 - 400 m/z | Captures the molecular ion (m/z 184) and key fragment ions (e.g., 43, 57, 71) while avoiding low-mass interference. |

Table 2: Recommended starting parameters for GC-MS analysis.

Data Analysis and Confirmation of Identity

A multi-faceted approach is required for the confident identification of this compound.

-

Retention Index (RI) Matching: Calculate the Kovats Retention Index for the peak of interest using a series of n-alkane standards run under the same GC conditions. Compare this experimental RI to the literature value (~1200-1217 on a non-polar column).[1] This is a critical step to distinguish it from its many isomers.[5][15]

-

Mass Spectral Library Matching: The acquired EI mass spectrum should be compared against a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[2] A high match factor (>800/1000) provides strong evidence of identity.

-

Confirmation with Authentic Standard: The ultimate confirmation involves analyzing a certified reference standard of this compound under identical conditions. A perfect match of retention time and mass spectrum provides unequivocal identification.

Natural Occurrence and Biological Significance

The specific biological role of this compound is not extensively documented in current scientific literature. However, the presence and function of its isomers provide a compelling rationale for further investigation.

-

Metabolic Product: The isomer 4,6-dimethylundecane has been identified as a human metabolite, suggesting that branched C13 alkanes may be part of human metabolic pathways.[5]

-

Plant Volatiles: Another isomer, 4,7-dimethylundecane, has been reported in plants such as Nicotiana tabacum (tobacco) and Allium cepa (onion).[16] In plants, VOCs play crucial roles in defense, pollination, and communication.

Given these precedents, it is plausible that this compound could function as a semiochemical (e.g., a pheromone or kairomone) in insects, a signaling molecule in microbes, or a metabolic biomarker in higher organisms. The analytical methods detailed in this guide provide the necessary tools for researchers to explore these potential roles and to screen for the presence of this compound in novel biological matrices.

Conclusion and Future Perspectives

This guide has provided a detailed, scientifically-grounded framework for the analysis of the VOC this compound. By leveraging the sensitivity of solvent-free extraction techniques like SPME and TD coupled with the specificity of GC-MS, researchers are well-equipped to detect and quantify this compound in a variety of complex matrices. The protocols have been presented not merely as steps, but with a clear rationale for the methodological choices, empowering scientists to troubleshoot and adapt these workflows.

The primary knowledge gap remains the biological significance of this compound itself. Future research should focus on targeted screening of this compound in biological systems where its isomers are known to be present. Such work could uncover novel biomarkers for disease, new semiochemicals in ecological interactions, or previously unknown metabolic pathways, further cementing the importance of comprehensive VOC profiling.

References

-

What Is Thermal Desorption? | GC-MS Sample Introduction. (n.d.). GERSTEL. Retrieved February 24, 2026, from [Link]

- Purnell, J. H. (1959). The correlation of gas-chromatographic behaviour and structure for aromatic hydrocarbons. Journal of the Chemical Society (Resumed), 1268.

-

Thermal Desorption Gas Chromatography–Mass Spectrometry for Volatile Organic Compounds. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved February 24, 2026, from [Link]

-

VOC & SVOC analysis by GC thermal desorption. (n.d.). Agilent. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28454, this compound. Retrieved February 24, 2026, from [Link].

-

NIST. (n.d.). Undecane, 4,8-dimethyl-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

- Louch, D., Motlagh, S., & Pawliszyn, J. (1992). Dynamics of organic compound extraction from water using solid phase microextraction with fused silica fibers. Analytical Chemistry, 64(10), 1187–1199.

- Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Journal of Molecular Biomarkers & Diagnosis, 6(6), 253.

-

NIST. (n.d.). Undecane, 4,8-dimethyl-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123832828, 4,8-Diethyl-2,9-dimethylundecane. Retrieved February 24, 2026, from [Link].

-

This compound (C13H28). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

-

Undecane, 4,8-dimethyl-. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519384, 2,8-Dimethylundecane. Retrieved February 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28477, 4,6-Dimethylundecane. Retrieved February 24, 2026, from [Link].

-

NIST. (n.d.). Undecane, 4,7-dimethyl-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

3,8-dimethyl undecane. (n.d.). The Good Scents Company. Retrieved February 24, 2026, from [Link]

-

(E)-4,8-Dimethyl-1,3,7-nonatriene. (2010, April 8). FooDB. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519389, 4,7-Dimethylundecane. Retrieved February 24, 2026, from [Link].

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). Pharmaceuticals. Retrieved February 24, 2026, from [Link]

-

Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. (2022, March 15). Analytical and Bioanalytical Chemistry Research. Retrieved February 24, 2026, from [Link]

-

Solvents for gas chromatography. (n.d.). Scharlab. Retrieved February 24, 2026, from [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14257, Undecane. Retrieved February 24, 2026, from [Link].

-

Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. (n.d.). Southern California Coastal Water Research Project. Retrieved February 24, 2026, from [Link]

-

4,7-dimethyl undecane. (n.d.). The Good Scents Company. Retrieved February 24, 2026, from [Link]

-

Techniques and Methods of Identification. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

- 1. This compound | C13H28 | CID 28454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Undecane, 4,8-dimethyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,6-Dimethylundecane | C13H28 | CID 28477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scharlabchina.com [scharlabchina.com]

- 7. employees.csbsju.edu [employees.csbsju.edu]

- 8. researchgate.net [researchgate.net]

- 9. gerstelus.com [gerstelus.com]

- 10. agilent.com [agilent.com]

- 11. Headspace Sampling of VOCs with SPME [sigmaaldrich.com]

- 12. Solid-Phase Microextraction and the Human Fecal VOC Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [helda.helsinki.fi]

- 14. Request Rejected [emsl.pnnl.gov]

- 15. Undecane, 4,7-dimethyl- [webbook.nist.gov]

- 16. 4,7-Dimethylundecane | C13H28 | CID 519389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 4,8-Dimethylundecane and 4,8-Dimethyldecanal

An In-depth Technical Guide to the Core Differences Between 4,8-Dimethylundecane and 4,8-Dimethyldecanal

Abstract

In the realm of organic chemistry and its application in fields such as chemical ecology, materials science, and drug development, the precise identification of molecular structure is paramount. A single functional group can drastically alter a compound's physicochemical properties, reactivity, and biological function. This guide provides a detailed technical examination of two structurally similar, yet functionally disparate molecules: this compound, a branched alkane, and 4,8-Dimethyldecanal, a branched aldehyde. We will explore their fundamental structural differences, compare their physicochemical properties, and present a comprehensive analytical workflow for their unambiguous differentiation, complete with detailed experimental protocols. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of how to characterize and distinguish between saturated hydrocarbons and their oxygenated counterparts.

Foundational Molecular Architecture: The Decisive Role of a Functional Group

At first glance, this compound and 4,8-Dimethyldecanal share a significant portion of their molecular architecture: a branched aliphatic backbone. However, the presence of a terminal aldehyde group (-CHO) in 4,8-Dimethyldecanal introduces a world of difference in chemical behavior and biological significance.

-

This compound belongs to the alkane family, which are saturated hydrocarbons. Its structure consists solely of carbon-carbon and carbon-hydrogen single bonds, rendering it chemically inert and non-polar.[1][2][3]

-

4,8-Dimethyldecanal , conversely, is an aldehyde. The defining feature is its carbonyl group (a carbon double-bonded to an oxygen atom) located at the terminus of the carbon chain. This functional group imparts polarity and a high degree of chemical reactivity that is absent in its alkane counterpart.[4][5]

This fundamental distinction is visually represented below.

Caption: Molecular structures of this compound and 4,8-Dimethyldecanal.

Comparative Physicochemical Properties

The difference in functional groups directly translates to distinct physical and chemical properties. These properties are crucial for predicting the behavior of these compounds in various matrices and for designing separation and analysis methods.

| Property | This compound | 4,8-Dimethyldecanal | Rationale for Difference |

| Molecular Formula | C₁₃H₂₈[1][2][6] | C₁₂H₂₄O[4][5][7] | Presence of an oxygen atom in the aldehyde functional group. |

| Molecular Weight | ~184.36 g/mol [1][2][6] | ~184.32 g/mol [4][8] | Near-identical mass makes low-resolution MS challenging for differentiation alone. |

| IUPAC Name | This compound[1] | 4,8-dimethyldecanal[4] | Suffix "-ane" denotes an alkane; "-al" denotes an aldehyde. |

| CAS Number | 17301-33-6[1][2] | 75983-36-7[4][5] | Unique registry numbers for distinct chemical substances. |

| Chemical Class | Branched Alkane[9][10] | Branched Aliphatic Aldehyde[5][8] | Defined by the primary functional group present. |

| Key Functional Group | None (Saturated Hydrocarbon) | Aldehyde (-CHO) | The aldehyde group is a site of high electron density and reactivity. |

| Boiling Point | Not explicitly found, but estimated to be similar to other C13 alkanes. | 235.5°C at 760 mmHg[5] | The aldehyde's polarity leads to stronger dipole-dipole intermolecular forces, increasing the boiling point compared to a non-polar alkane of similar mass. |

| Polarity | Non-polar | Polar | The C=O bond in the aldehyde group creates a significant dipole moment. |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene); insoluble in water.[9] | More soluble in polar organic solvents (e.g., ethanol, acetone); very low solubility in water. | "Like dissolves like." The alkane's non-polar nature favors non-polar solvents, while the aldehyde's polarity allows for interaction with polar solvents. |

Reactivity, Application, and Biological Significance

This compound: As a saturated alkane, its chemical reactivity is extremely low. It does not readily react with acids, bases, or common oxidizing and reducing agents. Its utility is primarily derived from its physical properties, serving as a non-polar solvent, a component in lubricants, or as a standard in analytical chemistry for chromatographic applications.[9]

4,8-Dimethyldecanal: The aldehyde group makes this molecule a hub of chemical reactivity and biological activity.

-

Biological Role: It is famously known as the aggregation pheromone for flour beetles of the Tribolium genus, such as T. castaneum and T. confusum.[11][12][13] The molecule is released by males to attract other beetles, which has significant implications for pest management and the study of chemical ecology.[8][14][15] The specific stereoisomers, such as (4R,8R)-4,8-dimethyldecanal, have been identified as the most active components.[16][17]

-

Industrial Applications: Due to its characteristic woody and fruity odor, it is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in the food industry.[5][7]

-

Chemical Synthesis: The aldehyde functional group is a versatile handle for synthetic transformations, making it a valuable intermediate in the synthesis of other complex organic molecules.[7]

An Integrated Workflow for Analytical Differentiation

Confident differentiation between these two compounds requires a multi-technique approach that probes for the unique characteristics of the aldehyde functional group. The following workflow provides a robust and self-validating system for identification.

Caption: A logical workflow for the definitive identification of the analyte.

Detailed Experimental Protocols

Protocol 1: Spectroscopic Interrogation

-

Causality: This technique is the fastest and most direct method to screen for the presence of a carbonyl group. The C=O double bond has a very strong, characteristic absorption in the infrared spectrum that is completely absent in an alkane.

-

Methodology:

-

Prepare the sample: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr) to form a thin film.

-

Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Process the spectrum to identify key absorption bands.

-

-

Self-Validating Interpretation:

-

Signature of 4,8-Dimethyldecanal:

-

A very strong, sharp absorption band between 1720-1740 cm⁻¹ , indicative of the C=O stretch in a saturated aliphatic aldehyde.[18][19]

-

Two medium-intensity absorption bands near 2720 cm⁻¹ and 2820 cm⁻¹ . These are characteristic of the C-H bond stretch of the aldehyde proton and are definitive proof of an aldehyde.[19][20]

-

-

Signature of this compound:

-

Only C-H stretching absorptions will be visible in the 2850-2960 cm⁻¹ region.

-

The complete absence of any significant absorption in the 1700-1800 cm⁻¹ and 2700-2850 cm⁻¹ regions rules out the presence of an aldehyde.

-

-

-

Causality: NMR provides definitive structural information by mapping the chemical environment of every proton and carbon atom in the molecule. The aldehyde proton is in a unique electronic environment, making its signal unmistakable.

-

Methodology:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Self-Validating Interpretation:

-

Signature of 4,8-Dimethyldecanal:

-

Signature of this compound:

-

¹H NMR: All signals will be upfield, typically between 0.8-1.6 ppm . The absence of any signal downfield of ~2.5 ppm is conclusive.

-

¹³C NMR: All signals will be in the aliphatic region, typically between 10-40 ppm .

-

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Causality: GC-MS separates the components of a mixture and then fragments them in a reproducible way, creating a "mass fingerprint" for identification. While both molecules have the same nominal mass, their fragmentation patterns will differ due to the influence of the functional group.

-

Methodology:

-

Dilute the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system equipped with a non-polar or medium-polarity capillary column.

-

Run a temperature program to elute the compounds.

-

The mass spectrometer, typically operating in electron ionization (EI) mode, will generate mass spectra for the eluting peaks.

-

-

Self-Validating Interpretation:

-

This compound: The mass spectrum will be characterized by a series of fragment ions differing by 14 Da (-CH₂-), typical of an alkane. The molecular ion (M⁺) at m/z 184 will likely be weak or absent.[2]

-

4,8-Dimethyldecanal: The molecular ion (M⁺) at m/z 184 may be visible. Crucially, look for aldehyde-specific fragmentations:

-

McLafferty Rearrangement: This is a highly characteristic fragmentation for carbonyl compounds, which would lead to a prominent peak at m/z 140 (M⁺ - 44) , corresponding to the loss of acetaldehyde.[13]

-

Alpha-cleavage adjacent to the carbonyl group.

-

-

Protocol 3: Confirmatory Chemical Tests

-

Causality: These classic wet chemistry methods provide a simple, visual confirmation of the aldehyde's reducing properties, which alkanes lack entirely. They are excellent for resolving ambiguity.

-

Methodology (2,4-Dinitrophenylhydrazine Test):

-

Prepare Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid).

-

Add a few drops of the sample to 1-2 mL of Brady's reagent in a test tube.

-

Shake the mixture and observe.

-

-

Self-Validating Interpretation:

-

Positive Test (4,8-Dimethyldecanal): The formation of a yellow, orange, or red precipitate (the 2,4-dinitrophenylhydrazone derivative) confirms the presence of a carbonyl group.

-

Negative Test (this compound): The solution will remain clear, with no precipitate forming.

-

Conclusion

The distinction between this compound and 4,8-Dimethyldecanal is a clear illustration of the central tenets of organic chemistry: structure dictates function. While they share a similar carbon skeleton and molecular weight, the presence of a terminal aldehyde group in 4,8-Dimethyldecanal transforms it from an inert hydrocarbon into a polar, reactive molecule with significant biological and commercial applications. For the practicing scientist, confident differentiation is not merely an academic exercise but a necessity for accurate research and development. The integrated analytical workflow presented in this guide, combining spectroscopic, spectrometric, and chemical methods, provides a robust, cross-validated strategy to achieve this with the highest degree of scientific integrity.

References

-

Synthesis of various isomers of 4,8-dimethyldecanal. Reaction conditions . ResearchGate. Available from: [Link]

-

Properties of 4,8-Dimethyldecanal . Ontosight AI. Available from: [Link]

-

A Facile Synthesis of 4,8-Dimethyldecanal, Aggregation Pheromone of Flour Beetles, and Its Analogues . Journal of Pesticide Science. Available from: [Link]

-

An efficient asymmetric synthesis of (4R,8R)‐4,8‐dimethyldecanal, the most active component of natural Tribolure . ResearchGate. Available from: [Link]

-

Dimethyldecanal: The Aggregation Pheromone of Tribolium spp Stereospecific Synthesis of Two Isomers of (4,8) . SciELO. Available from: [Link]

-

Synthesis of (4 R,8 R)- and (4 S,8 R)-4,8-dimethyldecanal: the common aggregation pheromone of flour beetles . ResearchGate. Available from: [Link]

-

This compound | C13H28 . PubChem. Available from: [Link]

-

4,8-Dimethyldecanal | C12H24O . PubChem. Available from: [Link]

-

Cas 75983-36-7,4,8-dimethyldecanal . LookChem. Available from: [Link]

-

4,8-Diethyl-2,9-dimethylundecane | C17H36 . PubChem. Available from: [Link]

-

Undecane, 4,8-dimethyl- . NIST WebBook. Available from: [Link]

-

Undecane, 4,8-dimethyl- . NIST WebBook. Available from: [Link]

-

Aldehydes and ketones can be easily distinguished by their infrared spectra and their identity... . Homework.Study.com. Available from: [Link]

-

What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? . Quora. Available from: [Link]

-

4,6-Dimethylundecane - Solubility of Things . Available from: [Link]

-

4,8-Dimethyldecanal: The Aggregation Pheromone of the Flour Beetles, Tribolium castaneum and T. confusum . Agricultural and Biological Chemistry. Available from: [Link]

-

4,8-Dimethyldecanal, the Aggregation Pheromone of Tribolium castaneum, is Biosynthesized Through the Fatty Acid Pathway . ResearchGate. Available from: [Link]

-

Dimethyldecanal Analysis on Body Extract and Head Space Sampling Method . IOP Conference Series: Earth and Environmental Science. Available from: [Link]

-

Synthesis of 4,4,8,8,11,11-Hexanitropentacyclo(5.4.0.0(2,6).0(3,10).0(5, 9)-undecane . DTIC. Available from: [Link]

-

3,8-dimethyl undecane, 17301-30-3 . The Good Scents Company. Available from: [Link]

-

4,6-Dimethylundecane | C13H28 . PubChem. Available from: [Link]

-

Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones . JoVE. Available from: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. Available from: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. Available from: [Link]

-

Regular Article . Analytical and Bioanalytical Chemistry Research. Available from: [Link]

-

2,8-Dimethylundecane | C13H28 . PubChem. Available from: [Link]

-

3,8-Dimethylundecane | C13H28 . PubChem. Available from: [Link]

-

Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds . Research and Reviews. Available from: [Link]

-

Synthesis of 4-Cyano-4-dimethylamino-1,3-dimethyl-piperidines and 4-cyano-4-dimethyl-1,2,5-trimethyl-piperidines and investigation of features of their reactions with some nucleophilic reagents . Semantic Scholar. Available from: [Link]

Sources

- 1. This compound | C13H28 | CID 28454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Undecane, 4,8-dimethyl- [webbook.nist.gov]

- 3. Undecane, 4,8-dimethyl- [webbook.nist.gov]

- 4. 4,8-Dimethyldecanal | C12H24O | CID 156377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 75983-36-7,4,8-dimethyldecanal | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 4,8-Dimethyldecanal | Properties of 4,8-Dimethyldecanal [ontosight.ai]

- 8. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4,6-Dimethylundecane | C13H28 | CID 28477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. scielo.br [scielo.br]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. quora.com [quora.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 21. homework.study.com [homework.study.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: 4,8-Dimethylundecane as a Robust Internal Standard for Quantitative Hydrocarbon Analysis by Gas Chromatography

Introduction: The Imperative for Precision in Hydrocarbon Quantification

Quantitative analysis of complex hydrocarbon mixtures, prevalent in petroleum forensics, environmental monitoring, and fuel quality assessment, presents significant analytical challenges.[1] The inherent volatility of many target analytes and the potential for sample loss during preparation and injection can introduce substantial variability, compromising data accuracy and reproducibility. The internal standard (IS) method is a cornerstone of reliable chromatographic quantification, designed to correct for these variations.[2][3] An internal standard is a stable, non-native compound added in a precise amount to every sample, calibrator, and quality control, serving as a reference point to normalize the analytical response.[4]

This application note provides a comprehensive guide to the selection and implementation of 4,8-dimethylundecane (CAS: 17301-33-6) as a highly effective internal standard for the analysis of C8-C40 saturated hydrocarbons and other volatile or semi-volatile organic compounds (VOCs/SVOCs) by Gas Chromatography (GC), most commonly with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[1][5] We will explore the physicochemical rationale for its selection, provide detailed, field-tested protocols for its use, and outline the principles of data analysis and method validation.

Rationale for Selection: Physicochemical Properties of this compound

The selection of an appropriate internal standard is the most critical step in developing a robust quantitative method.[6] An ideal IS should be chemically similar to the analytes of interest, chromatographically well-resolved, and absent from the original sample matrix.[2][7] this compound, a branched-chain alkane, fulfills these criteria for several key reasons.

-

Structural Uniqueness: As a doubly branched alkane, this compound is not a common constituent of most crude oils or refined petroleum products, which are dominated by n-alkanes and monomethyl-branched isoprenoids like pristane and phytane.[1][8] This minimizes the risk of co-elution or natural interference in the sample matrix.

-

Chromatographic Behavior: Its boiling point and molecular weight place its elution time within the typical range of mid-to-high molecular weight hydrocarbons, making it an ideal reference for a broad spectrum of analytes.[9][10] It is expected to elute cleanly, without significant peak tailing, on standard non-polar GC columns.

-

Chemical Inertness: As a saturated alkane, it is chemically stable and will not degrade during sample preparation or analysis, ensuring its concentration remains constant throughout the analytical process.[11]

-

Detector Response: It produces a strong, reliable signal in both FID, which responds to carbon content, and MS, where it generates a characteristic fragmentation pattern.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17301-33-6 | [9][12] |

| Molecular Formula | C₁₃H₂₈ | [9] |

| Molecular Weight | 184.36 g/mol | [10][12] |

| IUPAC Name | This compound | [10] |

| Kovats Retention Index | ~1212 (Standard non-polar column) | [9] |

Application Workflow: From Sample to Result

The successful implementation of this compound as an internal standard follows a systematic workflow. This process ensures that any physical loss of sample during preparation or injection affects both the analytes and the internal standard equally, allowing for a precise and accurate final calculation. The general workflow is depicted below.

Sources

- 1. envstd.com [envstd.com]

- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sepscience.com [sepscience.com]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. This compound | C13H28 | CID 28454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Undecane, 4,8-dimethyl- [webbook.nist.gov]

- 11. lyellcollection.org [lyellcollection.org]

- 12. echemi.com [echemi.com]

Troubleshooting & Optimization

Resolving co-elution of 4,8-Dimethylundecane and 2,6-Dimethylundecane

Topic: Resolving Co-elution of 4,8-Dimethylundecane and 2,6-Dimethylundecane Ticket ID: ISO-SEP-C13 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division[1]

Executive Summary: The Isomer Challenge

You are encountering a classic "isobaric/isomeric overlap" challenge. This compound (4,8-DMU) and 2,6-Dimethylundecane (2,6-DMU) are both C13 branched alkanes (

The Core Physics of the Problem: Standard Gas Chromatography (GC) columns (like 100% Dimethylpolysiloxane, e.g., DB-1, HP-1) separate primarily based on volatility (Boiling Point) .

Because their boiling points and London Dispersion forces are nearly identical, they co-elute on standard non-polar phases.[1] To resolve them, you must stop relying on volatility and start leveraging shape selectivity or comprehensive multidimensional chromatography (GCxGC) .[1]

Phase 1: Diagnostic & Verification

Before altering hardware, confirm the co-elution is genuine and not a peak integration error.

Q: How do I confirm co-elution if their Mass Spectra look the same?

A: You cannot rely solely on a library match score. Both isomers produce a base peak at

-

Step 1: Peak Width Analysis. Calculate the Peak Width at Half Height (

).[1] If the suspect peak is >15% wider than adjacent single-component n-alkane peaks (e.g., n-tridecane), you have co-elution.[1] -

Step 2: Mass Spectral Skewing. Look at the mass spectrum at the leading edge of the peak versus the trailing edge.

-

If the ratio of abundances for key fragment ions (e.g.,

169 vs

-

Phase 2: Tiered Troubleshooting Protocols

Tier 1: Optimization of 1D-GC (The "Soft" Fix)

Attempt this if you are restricted to standard hardware.[1]

The Protocol: Maximize efficiency (

-

Carrier Gas: Switch from Helium to Hydrogen .

-

Why: Hydrogen has a flatter Van Deemter curve, allowing you to run at higher linear velocities (

) without losing resolution.[1]

-

-

Temperature Ramp: Lower your ramp rate to 1°C/min or 2°C/min through the critical elution window (approx. 110°C - 140°C depending on flow).

-

Column Dimensions: If using a 30m column, this separation is statistically improbable. You need a 60m or 100m column (0.25mm ID, 0.25µm film) to generate the roughly 250,000+ theoretical plates required for baseline resolution (

).

Tier 2: Stationary Phase Selection (The "Hard" Fix)

If Tier 1 fails, the chemistry of your column is insufficient.

Q: Will a polar column (DB-Wax) fix this? A: Likely not. Polar columns separate by dipole-dipole interactions.[1] Alkanes have no dipole moment.[1] You need Shape Selectivity .

| Column Class | Mechanism | Suitability for DMU Isomers | Recommendation |

| 100% Dimethylpolysiloxane (DB-1) | Volatility (BP) | Poor | Co-elution likely.[1] |

| 5% Phenyl (DB-5) | Volatility + Slight | Poor | Insufficient selectivity.[1] |

| Cyclodextrin (Chiral) | Shape/Inclusion | High | Recommended. 4,8-DMU is chiral.[1] Cyclodextrin phases can differentiate based on the 3D steric bulk of the methyl positions. |

| Liquid Crystal | Molecular Shape | Medium | Good for planar vs. bulky isomers, but often has low temperature limits.[1] |

Tier 3: The Gold Standard (GCxGC)

For definitive separation in complex matrices (e.g., petrochemicals, biological lipids).

Q: Why is GCxGC necessary? A: GCxGC (Comprehensive Two-Dimensional Gas Chromatography) subjects the sample to two independent separation mechanisms.[1]

-

1st Dimension: Non-polar (separates by Boiling Point).[1][2]

-

2nd Dimension: Polar/Shape-Selective (separates by specific interaction).[1]

Even if 2,6-DMU and 4,8-DMU co-elute in the first dimension, the slight difference in their branching "shape" will cause them to interact differently with the second column, separating them in the 2D contour plot.

Visual Troubleshooting Workflows

Workflow 1: Decision Matrix for Co-Elution

Caption: Logical decision tree for diagnosing and resolving isomer co-elution.

Workflow 2: GCxGC Modulation Mechanism

Caption: Schematic of how GCxGC separates compounds that co-elute in the first dimension.

Phase 3: Identification Data (Retention Indices)

Do not rely on retention time (

Formula for Temperature Programmed GC:

Reference Data (Standard Non-Polar Phase):

| Compound | Formula | Approx. KI (DB-1/DB-5) | Key MS Ions ( |

| 2,6-Dimethylundecane | 1210 - 1216 | 43, 57, 169 (M-15) | |

| This compound | 1212 - 1217 | 43, 57, 169 (M-15) | |

| n-Dodecane (Reference) | 1200 | 57, 71, 85 |

Note: The overlap in KI ranges (1210-1216 vs 1212-1217) confirms that on standard phases, these peaks will likely merge or appear as a "shoulder."[1]

References

-

NIST Mass Spectrometry Data Center. Undecane, 2,6-dimethyl- & Undecane, 4,8-dimethyl- Spectra and Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[1][3][4]

-

Prebihalo, S. E., et al. (2020).[1] Multidimensional Gas Chromatography for the Analysis of Complex Hydrocarbon Mixtures.[1] Analytical Chemistry.[1][2][5] (Contextual grounding for GCxGC efficacy in isomer separation).

-

Sigma-Aldrich (Merck). GC Column Selection Guide: Separation of Isomers.[1]

-

GL Sciences. Retention Index Data for Branched Alkanes.

Sources

Optimizing GC column temperature program for C13 branched alkanes

Current Status: Operational

Topic: Optimization of GC Temperature Programs for Tridecane (

Introduction: The Challenge of Iso-Alkane Separation

Welcome to the Separation Science Helpdesk. You are likely here because separating

Branched alkanes and their linear counterparts possess boiling points within a remarkably narrow window (

Below are the technical guides and protocols designed to resolve your specific chromatographic issues.

Ticket #001: Recommended Method Parameters

Q: What is the optimal starting temperature program for resolving C13 isomers?

A: For isomer separation, "slower is better" within the elution window. You need a method that combines a fast initial ramp (to save time) with a shallow gradient through the critical

The "Golden Standard" Protocol: This protocol assumes a non-polar or slight-polar column (e.g., 100% Dimethylpolysiloxane or 5% Phenyl).

| Parameter | Setting | Technical Rationale |

| Column | DB-1 or DB-5 (60m | A 60m column doubles the theoretical plates ( |

| Carrier Gas | Hydrogen ( | |

| Inlet Temp | Ensures flash vaporization of | |

| Injection | Split (20:1 to 50:1) | Sharpens initial bands; prevents column overload which causes peak fronting. |

Temperature Program Logic:

-

Thermal Focusing: Start at

(Hold 1 min). Traps the analyte in a tight band at the head of the column. -

Ballistic Ramp:

to -

Resolution Ramp:

to -

Bake Out:

to

Workflow Visualization

Figure 1: The logic of a multi-step temperature program designed to maximize efficiency specifically in the C13 boiling point window.

Ticket #002: Troubleshooting Co-elution

Q: My branched isomers are co-eluting with the n-tridecane peak. How do I improve resolution ( )?

A: Co-elution of isomers is a classic "General Elution Problem." To fix this, we must manipulate the Resolution Equation :

Where:

- = Efficiency (Column length/quality)

- = Selectivity (Stationary phase chemistry)

- = Retention factor (Temperature/Film thickness)

Diagnostic Workflow:

-

Check

(Selectivity): On non-polar columns (DB-1), elution is driven by Boiling Point.[1] Branched alkanes (more compact, lower B.P.) generally elute before straight chains. If they overlap, your ramp is too fast. -

Check

(Retention): If peaks elute too early (retention time < 10 mins), they aren't interacting enough with the phase. Lower the initial temperature or thicken the film ( -

Check

(Efficiency): If peaks are broad, optimize your carrier gas velocity (see Ticket #003).

Troubleshooting Decision Tree

Figure 2: Decision matrix for diagnosing resolution failures based on peak morphology.

Ticket #003: Carrier Gas Optimization

Q: Should I use Helium or Hydrogen? Does flow rate really matter?

A: For isomer separation, Hydrogen is superior .

According to the Van Deemter Equation (

-

Helium Optimal Velocity:

-

Hydrogen Optimal Velocity:

Recommendation: If your system allows (and safety protocols permit), switch to Hydrogen. It sharpens the peaks of late-eluting isomers, effectively increasing

Ticket #004: Peak Identification

Q: How do I confirm which peak is the branched isomer without individual standards?

A: You should use Linear Retention Indices (LRI) , also known as Kovats Indices.

Because branched C13 isomers are chemically similar, Mass Spec (MS) fragmentation patterns can be nearly identical. LRI provides a second dimension of verification.

The Protocol:

-

Run a standard mixture of

-alkanes ( -

Calculate the LRI for your unknown peak using the formula:

-

: Carbon number of the alkane eluting before your peak (

- : Retention time.

Reference Data:

On a non-polar (DB-1) column,

-

Branched isomers (e.g., 4-methyldodecane) will typically have indices between 1260 and 1290 [4][5].

-

If your peak appears after 1300, it is likely a cyclic compound or an alkene, not a simple branched alkane isomer.

References

-

Sigma-Aldrich. (2025). GC Column Selection Guide: Stationary Phases and Dimensions.[2] Retrieved from

-

Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations (Van Deemter Logic). Retrieved from

-

Phenomenex. (2025).[1] Van Deemter Equation for Chromatography Optimization.[3] Retrieved from

-

NIST Mass Spectrometry Data Center. (2023). Gas Chromatographic Retention Data for C13 Hydrocarbons. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Trajan Scientific. (2025). Selection Guide: Using Retention Indices for Stationary Phase Selection. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Mass Fragmentation Profiling of Dimethylundecane Isomers

Executive Diagnostic

The Challenge: Differentiating dimethylundecane isomers (

The Problem:

-

Isobaric Interference: All isomers share the exact molecular mass.

-

Weak Molecular Ions: Under standard Electron Ionization (70 eV), the parent ion (

, -

Spectral Similarity: The spectra are dominated by the same lower-mass alkyl series (

43, 57, 71, 85).

The Solution: Reliable identification requires a Dual-Validation Protocol combining specific diagnostic fragmentation ratios (derived from

Mechanistic Framework: The Rules of Fragmentation

To interpret these spectra, one must move beyond pattern matching to mechanistic causality. The fragmentation is governed by the stability of the resulting carbocation (

Dominant Mechanism: -Cleavage

Ionization removes an electron, usually from a

For a generic dimethylundecane, cleavage occurs preferentially at the methylated carbons.

Mechanism Visualization

The following diagram illustrates the decision tree for fragmentation, prioritizing the formation of tertiary carbocations.

Figure 1: Mechanistic pathway for branched alkane fragmentation under Electron Ionization.

Comparative Profiling: Isomer Specifics

This section compares three distinct structural classes of dimethylundecane.

The Isomers

-

2,6-Dimethylundecane: Asymmetric, terminal branching.

-

3,8-Dimethylundecane: Symmetric, internal branching.

-

4,6-Dimethylundecane: Asymmetric, mid-chain clustering.

Diagnostic Ion Table

The table below highlights the relative abundance shifts expected due to branch position. While all show

| Feature | 2,6-Dimethylundecane | 3,8-Dimethylundecane | 4,6-Dimethylundecane |

| Molecular Ion ( | <1% (Very Weak) | <1% (Very Weak) | Absent/Trace |

| Base Peak | |||

| Key Diagnostic Loss | M-15 ( | M-29 ( | M-43 ( |

| Mechanism | Cleavage at C2 yields strong | Cleavage at C3 yields ethyl loss and | Cleavage at C4 loses propyl ( |

| Mid-Chain Fragment | Complex mix due to proximity of methyls. | ||

| Kovats RI (DB-5) | ~1216 | ~1210 | ~1225 |

Analysis of Patterns

-

2,X-Isomers: The presence of a methyl group at C2 almost invariably results in a massive

43 peak (isopropyl cation) and a distinct -

Symmetry Effect (3,8-): Symmetric molecules often show simplified spectra because cleavage at either branch point produces identical mass fragments, effectively doubling the intensity of specific ions (e.g.,

57). -

Internal Clustering (4,6-): When methyl groups are close (separated by one methylene), "internal" fragmentation between the branches is sterically hindered. You will see losses corresponding to the "long tails" on either side.

Validated Experimental Protocol

To reproduce these results, strict adherence to the following GC-MS workflow is required.

Analytical Workflow Diagram

Figure 2: Standardized GC-MS workflow for alkane isomer differentiation.

Step-by-Step Methodology

1. Sample Preparation:

-

Dissolve sample in n-hexane (HPLC grade) to a concentration of 1-10 ppm. High concentrations cause column overload, distorting peak shapes and shifting retention times.

2. Chromatographic Separation (Critical):

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start: 60°C (Hold 2 min)

-

Ramp: 5°C/min to 200°C (Slow ramp essential for isomer resolution).

-

Ramp: 20°C/min to 300°C.

-

3. Mass Spectrometry Parameters:

-

Source Temp: 230°C. (Too high promotes excessive fragmentation, erasing the already weak molecular ion).

-

Scan Range:

35–350. -

Threshold: Set low to capture low-abundance molecular ions (

184).

4. Retention Index Calculation (The Validator):

-

Inject a

n-alkane standard mix under identical conditions. -

Calculate Kovats Index (

) for the unknown peak:

References

-

NIST Mass Spectrometry Data Center. (2023). Undecane, 2,6-dimethyl- Mass Spectrum. National Institute of Standards and Technology.[1][2]

-

NIST Mass Spectrometry Data Center. (2023). Undecane, 3,8-dimethyl- Mass Spectrum. National Institute of Standards and Technology.[1][2]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

PubChem. (2025).[3][4] 3,7-Dimethylundecane Compound Summary. National Library of Medicine.

-

BenchChem. (2025). Differentiating Isomers using Analytical Techniques.

Sources

A Comparative Guide to the Bioactivity of 4,8-Dimethylundecane and 4,8-Dimethyldecanal for Researchers

A Senior Application Scientist's Field-Proven Insights into Two Structurally Similar, Yet Functionally Divergent, Molecules

In the realm of chemical biology and drug development, the principle of structure-activity relationships is paramount. Even subtle molecular modifications can lead to profound differences in biological function. This guide provides an in-depth comparative analysis of two such molecules: 4,8-dimethyldecanal and its alkane analogue, 4,8-dimethylundecane. While separated by only a single functional group and one carbon in its backbone, their known biological activities are worlds apart.

This document is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the well-documented bioactivity of 4,8-dimethyldecanal as an insect aggregation pheromone and the current knowledge gap regarding this compound. We will delve into the experimental evidence supporting the function of the former and propose a scientifically rigorous framework for investigating the potential bioactivity of the latter.

Introduction to the Compounds

4,8-Dimethyldecanal and this compound are both branched-chain aliphatic molecules. The key structural difference lies in the terminal functional group: an aldehyde in the dekanal and a methyl group in the undecane. This seemingly minor variation has significant implications for their chemical properties and, as we will explore, their interactions with biological systems.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Functional Group |

| 4,8-Dimethyldecanal | C12H24O | 184.32 | Aldehyde |

| This compound | C13H28 | 184.36 | Alkane |

The Established Bioactivity of 4,8-Dimethyldecanal: An Aggregation Pheromone

The scientific literature robustly identifies 4,8-dimethyldecanal as the aggregation pheromone for several species of flour beetles in the genus Tribolium, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (T. confusum)[1][2]. This pheromone is released by males and attracts both males and females, leading to the formation of aggregations that facilitate mating and exploitation of food resources[3].

Mechanism of Action and Specificity

The bioactivity of 4,8-dimethyldecanal is highly dependent on its stereochemistry. The molecule contains two chiral centers at positions 4 and 8, meaning four possible stereoisomers exist. Research has shown that the (4R,8R)-isomer is the most active component, eliciting a response in T. castaneum identical to that of the natural pheromone[3][4]. Other isomers exhibit significantly weaker or no activity, highlighting the high degree of specificity of the insect's olfactory receptors. This stereospecificity is a critical consideration for any research involving the synthesis or application of this pheromone.

The biosynthesis of 4,8-dimethyldecanal in T. castaneum has been elucidated and proceeds through a fatty acid pathway, rather than the mevalonate pathway typical for many isoprenoid-based pheromones[5][6]. This involves the sequential addition of acetate and propionate units, a detail that is crucial for understanding the metabolic pathways of these insects and for potential strategies in pest management.

Experimental Evidence of Bioactivity

The attractive properties of 4,8-dimethyldecanal have been quantified through various bioassays, including:

-

Electroantennography (EAG): This technique directly measures the electrical response of an insect's antenna to volatile compounds. EAG studies have demonstrated that the antennae of Tribolium species show significant depolarization in response to 4,8-dimethyldecanal, confirming its detection by their olfactory system.

-

Behavioral Assays (Olfactometers): In controlled laboratory settings, such as Y-tube or multi-arm olfactometers, Tribolium beetles consistently show a preference for air streams containing 4,8-dimethyldecanal over clean air or other control odors[7]. These assays provide quantitative data on the attractiveness of the compound.

The Unexplored Bioactivity of this compound

In stark contrast to its aldehyde counterpart, there is a significant lack of published data on the specific bioactivity of this compound. While branched alkanes are known to play roles in insect chemical communication, often as components of cuticular hydrocarbons involved in mate recognition or as kairomones, no such function has been definitively attributed to this compound[8][9].

A comprehensive literature search did not reveal any studies demonstrating pheromonal, antimicrobial, or cytotoxic activity for this specific compound. It is mentioned as a minor constituent in the essential oil of Trianthema decandra, but its individual contribution to the oil's overall bioactivity was not determined[10].

This lack of data presents an opportunity for novel research. The structural similarity to a potent pheromone makes this compound an intriguing candidate for investigation. It is plausible that it may act as a weak agonist, an antagonist at the same olfactory receptors, or be completely inactive.

Comparative Analysis and Future Research Directions

The primary difference in the known bioactivity between these two molecules can be attributed to the presence of the aldehyde functional group in 4,8-dimethyldecanal. Aldehydes are generally more reactive and can form different types of non-covalent interactions with receptor proteins compared to the relatively inert alkane moiety of this compound. This likely dictates the specific binding to and activation of olfactory receptors in Tribolium beetles.

To definitively compare the bioactivities of these two compounds, a series of head-to-head experiments are necessary. The following experimental workflow is proposed as a robust approach to investigate the potential bioactivity of this compound, using 4,8-dimethyldecanal as a positive control.

Caption: A proposed experimental workflow for the comparative bioactivity assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow.

Protocol 1: Electroantennography (EAG) Assay

This protocol is designed to determine if the antennae of Tribolium castaneum are capable of detecting this compound.

Objective: To measure the electrophysiological response of T. castaneum antennae to this compound and 4,8-dimethyldecanal.

Materials:

-

Live adult T. castaneum beetles (males and females, 5-10 days old).

-

This compound and (4R,8R)-4,8-dimethyldecanal (high purity).

-

Solvent (e.g., hexane or paraffin oil).

-

Saline solution (e.g., Ringer's solution).

-

EAG system (preamplifier, main amplifier, data acquisition).

-

Dissecting microscope, micromanipulators, glass capillary electrodes, silver wires.

-

Faraday cage.

Procedure:

-

Preparation of Stimuli: Create a serial dilution of both compounds in the chosen solvent (e.g., 10, 1, 0.1, 0.01 µg/µL). Prepare a solvent-only control.

-

Electrode Preparation: Pull glass capillaries to a fine point and fill them with saline solution. Insert silver wires into the back of the capillaries to serve as electrodes.

-

Antenna Preparation: Anesthetize a beetle by chilling. Under a microscope, carefully excise one antenna at its base.

-

Mounting: Mount the excised antenna between the two electrodes. The base of the antenna should be in contact with the reference electrode, and the tip with the recording electrode. A small amount of conductive gel can aid in establishing a good connection.

-

EAG Recording:

-

Place the mounted antenna within a Faraday cage to shield from electrical noise.

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

To deliver a stimulus, a puff of air (e.g., 0.5 seconds) is passed through a pipette containing filter paper loaded with a known amount of the test compound.

-

Record the resulting depolarization of the antenna.

-

Allow a recovery period (e.g., 45-60 seconds) between stimuli.

-

-

Data Analysis: Measure the peak amplitude of the negative voltage deflection (in mV) for each response. Normalize responses against the positive control (4,8-dimethyldecanal).

Caption: A simplified workflow for the Electroantennography (EAG) assay.

Protocol 2: Four-Arm Olfactometer Bioassay

This behavioral assay will determine if this compound elicits an attractive, repellent, or neutral response in T. castaneum.

Objective: To quantify the behavioral response of adult T. castaneum to this compound.

Materials:

-

Four-arm olfactometer.

-

Air pump, flow meters, activated charcoal and water for air purification and humidification.

-

Adult T. castaneum (starved for 24 hours).

-

Test compounds and solvent.

Procedure:

-

Setup: Connect the olfactometer arms to a system that delivers purified, humidified air at a constant flow rate (e.g., 100 mL/min per arm).

-

Stimulus Application: In one arm, introduce the test compound (e.g., on a piece of filter paper). In the other three arms, use solvent-only controls. The position of the treatment arm should be randomized for each trial.

-

Insect Release: Introduce a single beetle into the central chamber of the olfactometer.

-

Observation: Record the amount of time the beetle spends in each arm over a set period (e.g., 10 minutes). A choice is typically recorded when the beetle moves a set distance into an arm.

-

Replication: Repeat the assay with multiple beetles (e.g., 30-50) for each compound and concentration.

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test or GLM) to determine if there is a significant preference for the treatment arm over the control arms.

Conclusion

The comparison between 4,8-dimethyldecanal and this compound serves as a compelling case study in the specificity of chemical-biological interactions. While 4,8-dimethyldecanal is a well-established and potent aggregation pheromone for Tribolium beetles, its structurally similar alkane, this compound, remains uncharacterized in terms of its bioactivity. The proposed experimental framework provides a clear path for researchers to elucidate the functional role, or lack thereof, of this compound. Such studies are fundamental to advancing our understanding of chemical ecology and can provide valuable insights for the development of novel pest management strategies and other bioactive compounds.

References

-

Choo, Y. M., et al. (2005). 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway. Journal of Chemical Ecology, 31(6), 1381-1400. [Link][5]

- Arnaud, L., et al. (2002). Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles? Journal of Chemical Ecology, 28(3), 557-569.

- BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) with (Z)

-

Suzuki, T. (1980). 4,8-Dimethyldecanal: The Aggregation Pheromone of the Flour Beetles, Tribolium castaneum and T. confusum. Agricultural and Biological Chemistry, 44(10), 2519-2520. [Link][1]

-

Kim, Y., et al. (2005). 4,8-Dimethyldecanal, the Aggregation Pheromone of Tribolium castaneum, is Biosynthesized Through the Fatty Acid Pathway. ResearchGate. [Link][6]

-

Hussain, D., et al. (2015). Aggregation pheromone 4,8-dimethyldecanal and kairomone affect the orientation of Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) adults. ResearchGate. [Link][7]

-

Suzuki, T., & Sugawara, R. (1979). Isolation of the aggregation pheromone of the red flour beetle, Tribolium castaneum and the confused flour beetle, T. confusum (Coleoptera: Tenebrionidae). Applied Entomology and Zoology, 14(2), 228-230. [Link][2]

-

An, B., et al. (2025). Synthesis of the aggregation pheromone of Tribolium castaneum. Beilstein Journal of Organic Chemistry, 21, 245-251. [Link][3]

-

Mori, K., et al. (1983). Synthesis of (4R,8R)- and (4S,8R)-4,8-dimethyldecanal: the common aggregation pheromone of flour beetles. ResearchGate. [Link][3]

-

The Pherobase. (2025). Semiochemical compound: 4,8-Dimethyldecanal. The Pherobase. [Link][11]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][12]

-

Martinez, T., et al. (2016). New electroantennography method on a marine shrimp in water. Journal of Experimental Biology, 219(Pt 23), 3749-3755. [Link][13]

-

Campbell, J. F., et al. (2011). Density-related volatile emissions and responses in the red flour beetle, Tribolium castaneum. Journal of Chemical Ecology, 37(4), 365-377. [Link][14]

-

Ginzel, M. D., et al. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1002-1007. [Link][15]

-

CABI. (n.d.). PHEROMONES FOR THE MANAGEMENT OF INSECT PESTS OF STORED PRODUCTS: A REVIEW. CABI Digital Library. [Link][16]

-

Tanaka, Y., et al. (2005). Identification of a sex pheromone from male yellow mealworm beetles, Tenebrio molitor. Journal of Chemical Ecology, 31(11), 2721-2730. [Link][17]

-

Karmakar, P., et al. (2018). Long-chain alkanes: Allelochemicals for host location by the insect pest, Epilachna dodecastigma (Coleoptera: Coccinellidae). ResearchGate. [Link][9]

-

Morin, J. P., et al. (2001). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. ResearchGate. [Link][18]

-

Turlings, T. C. J., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(5), 424-433. [Link][19]

-

Yashika Solutions. (2023, October 10). Insect Olfactometers. [Link][20]

-

Antimicrobial Testing Laboratory. (n.d.). Y-Tube Olfactometer Test for Mosquito Repellent Efficacy. [Link][21]

-

ResearchGate. (n.d.). The hypothesized biosynthetic pathway of 4,8-DMD in T. castaneum via a.... [Link][22]

-

Karmakar, P., et al. (2017). Long-chain alkanes and fatty acids from Ludwigia octovalvis weed leaf surface waxes as short-range attractant and ovipositional stimulant to Altica cyanea (Weber) (Coleoptera: Chrysomelidae). Chemoecology, 27(2), 63-75. [Link][23]

-

PubChem. (n.d.). 3,8-Dimethylundecane. National Center for Biotechnology Information. [Link][24]

-

Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Entomologia Experimentalis et Applicata. [Link][25]

-

Tschinkel, W., Willson, C., & Bern, H. A. (1967). Sex pheromone of the mealworm beetle. (Tenebrio molitor). Journal of Experimental Zoology, 164(2), 227-235. [Link][26]

-

Gołębiowski, M., et al. (2021). Composition of volatile compounds in male and female Tenebrio molitor and Leptinotarsa decemlineata before and after the application of insecticides. Journal of Plant Protection Research, 61(1), 77-85. [Link][27]

-

Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 30(8), 93. [Link][28]

-

Happ, G. M. (1969). Multiple sex pheromones of the mealworm beetle, Tenebrio molitor L. Nature, 222(5189), 180-181. [Link][29]

-

Li, Z., et al. (2023). Long-Chain Molecules with Agro-Bioactivities and Their Applications. Molecules, 28(15), 5894. [Link][30]

-

PubChem. (n.d.). 2,8-Dimethylundecane. National Center for Biotechnology Information. [Link][31]

-

Stoyanova, M., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(8), 2355. [Link][32]

-

L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules, 29(12), 2845. [Link][33]

-

Marimuthu, M., et al. (2015). Evaluation of antimicrobial and antioxidant activity of essential oil of Trianthema decandra L. ResearchGate. [Link][10]

-

ResearchGate. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link][34]

-

bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. [Link][35]

-

ResearchGate. (n.d.). Role of Phytochemicals in Modulating Signaling Cascades in Cancer Cells. [Link][36]

-